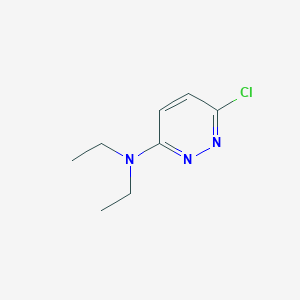

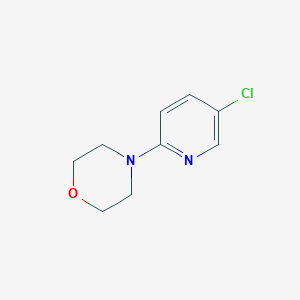

4-(5-Chloropyridin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

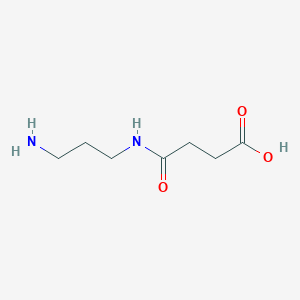

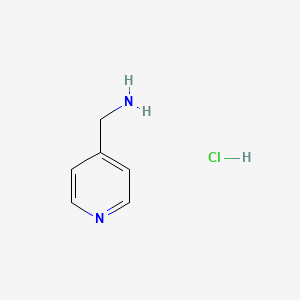

“4-(5-Chloropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11ClN2O . It is a derivative of morpholine, a heterocyclic organic compound that contains a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .

Molecular Structure Analysis

The molecular structure of “4-(5-Chloropyridin-2-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a single bond. The pyridine ring has a chlorine atom attached to the 5th carbon .Physical And Chemical Properties Analysis

“4-(5-Chloropyridin-2-yl)morpholine” has a molecular weight of 198.652 g/mol . The compound is solid in form .Applications De Recherche Scientifique

Dopamine Receptor Antagonists

A series of chiral alkoxymethyl morpholine analogs, including derivatives similar to "4-(5-Chloropyridin-2-yl)morpholine," have been synthesized and evaluated as dopamine receptor 4 (D4R) antagonists. These compounds have shown promising selectivity and potency against the D4 receptor, indicating potential applications in neurological research and therapeutic development (Witt et al., 2016).

Fluorophores for Spectroscopy

Research into 2-morpholino pyridine compounds, including structures akin to "4-(5-Chloropyridin-2-yl)morpholine," has uncovered their high emissive properties as fluorophores in both solution and solid states. These compounds exhibit strong fluorescence, making them suitable for applications in spectroscopic analysis and imaging technologies (Hagimori et al., 2019).

Antitumor Activity

Derivatives of "4-(5-Chloropyridin-2-yl)morpholine" have been synthesized with a focus on inhibiting tumor necrosis factor alpha and nitric oxide, suggesting a potential application in cancer treatment. The synthetic methodology and biological targets of these derivatives highlight their relevance in medicinal chemistry and drug design (Lei et al., 2017).

Metabolism Studies

Morpholinium compounds related to "4-(5-Chloropyridin-2-yl)morpholine" have been the subject of metabolism studies to understand their biotransformation processes. These studies provide insights into the pharmacokinetics and metabolic pathways of related pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

Photophysical Evaluation

Investigations into 2-substituted pyridines have shown that modifications with morpholino groups can significantly affect their fluorescence properties, suggesting applications in developing new fluorescent materials for various technological applications (Hagimori et al., 2019).

Propriétés

IUPAC Name |

4-(5-chloropyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMQAIZYTSLWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloropyridin-2-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)